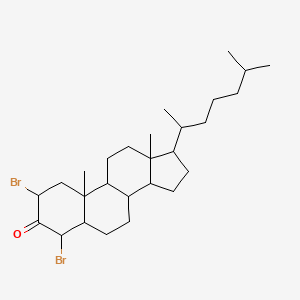
2,4-Dibromocholestan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromocholestan-3-one is a brominated derivative of cholestane, a saturated steroid. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a ketone group at the 3 position on the cholestane backbone. It is a rare and unique chemical that has been used in various research applications due to its distinct structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromocholestan-3-one can be synthesized through the bromination of cholesterol. The process involves dissolving cholesterol in absolute ether and then adding a solution of bromine in acetic acid. The reaction mixture is stirred and cooled, resulting in the formation of cholesterol dibromide. This intermediate is then oxidized using reagents such as acid permanganate, chromic acid, or sodium dichromate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures mentioned above. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromocholestan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as acid permanganate, chromic acid, and sodium dichromate are commonly used.
Reduction: Zinc dust in the presence of acetic acid is used to reduce the dibromide intermediate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce cholestan-3-one or other reduced forms.
Aplicaciones Científicas De Investigación
2,4-Dibromocholestan-3-one has been utilized in several scientific research applications, including:
Chemistry: As a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigating the effects of brominated steroids on biological systems.
Medicine: Exploring potential therapeutic applications and understanding the pharmacokinetics of brominated compounds.
Industry: Used in the development of specialized materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-dibromocholestan-3-one involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
2,4-Dibromocholestan-3-one can be compared with other brominated steroids and cholestane derivatives. Similar compounds include:
Cholestan-3-one: Lacks the bromine atoms and has different reactivity and biological activity.
2,4-Dichlorocholestan-3-one: Contains chlorine atoms instead of bromine, leading to different chemical properties and applications.
5α,6β-Dibromocholestan-3-one: Another brominated derivative with bromine atoms at different positions, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the ketone group, which confer unique chemical and biological properties.
Propiedades
Número CAS |
76748-84-0 |
|---|---|
Fórmula molecular |
C27H44Br2O |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
2,4-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44Br2O/c1-16(2)7-6-8-17(3)19-11-12-20-18-9-10-22-24(29)25(30)23(28)15-27(22,5)21(18)13-14-26(19,20)4/h16-24H,6-15H2,1-5H3 |
Clave InChI |
QPEUNNHJRQSZCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4Br)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)

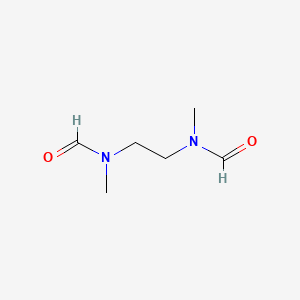
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
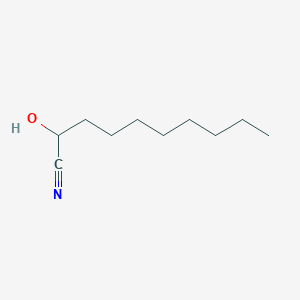

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
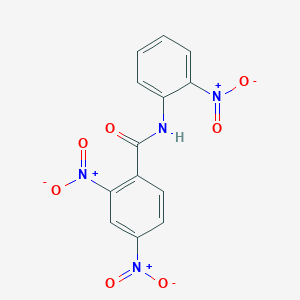
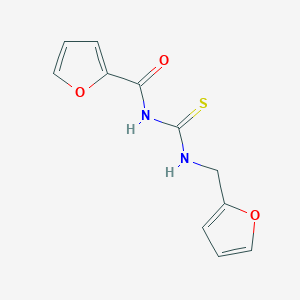
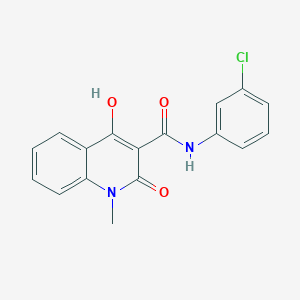

![4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine](/img/structure/B15082094.png)
